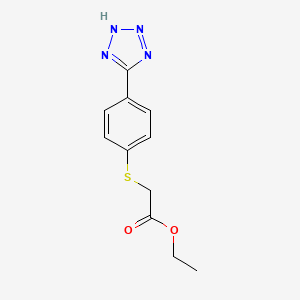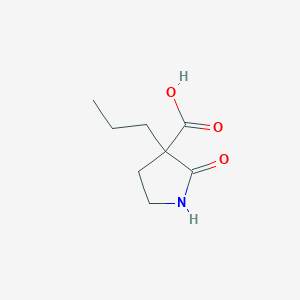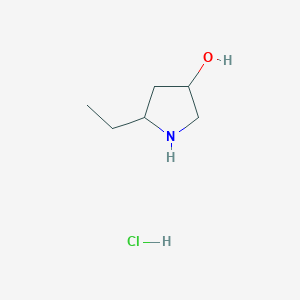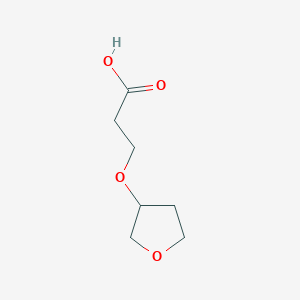![molecular formula C15H18N2O3 B12309259 5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-{[2-(1H-indol-3-il)etil]amino}-5-oxopentanoico es un compuesto que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus significativas actividades biológicas y se encuentran en diversos productos naturales y medicamentos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-{[2-(1H-indol-3-il)etil]amino}-5-oxopentanoico típicamente implica la reacción de derivados del indol con reactivos apropiados bajo condiciones controladas. Un método común involucra el uso de ácido p-toluensulfónico en tolueno, que facilita la formación del producto indol . Las condiciones de reacción, como la temperatura y la elección del solvente, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-{[2-(1H-indol-3-il)etil]amino}-5-oxopentanoico sufre varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos como cloro o bromo en presencia de un catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones en Investigación Científica
El ácido 5-{[2-(1H-indol-3-il)etil]amino}-5-oxopentanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en los procesos celulares y las vías de señalización.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del ácido 5-{[2-(1H-indol-3-il)etil]amino}-5-oxopentanoico involucra su interacción con objetivos moleculares y vías específicas. Se sabe que la porción indol se une con alta afinidad a varios receptores, influyendo en la señalización celular y los procesos metabólicos . Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.
Triptofano: Un aminoácido esencial y precursor de la serotonina.
Indol-3-carbinol: Se encuentra en las verduras crucíferas y se estudia por sus propiedades anticancerígenas.
Singularidad
El ácido 5-{[2-(1H-indol-3-il)etil]amino}-5-oxopentanoico es único debido a su estructura específica, que combina la porción indol con una cadena de ácido pentanoico. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(6-3-7-15(19)20)16-9-8-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18)(H,19,20) |
Clave InChI |
ADNUGOGDMFDOTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)











![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
